

Spectroscopic Validation of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

Cat. No.: B143812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** against alternative quinazolinone derivatives. The objective is to furnish researchers with the necessary data and protocols to validate the chemical structure of this important synthetic intermediate. **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** serves as a key building block in the synthesis of several pharmacologically active molecules, including the Aurora kinase inhibitor AZD1152.^[1] Accurate spectroscopic characterization is therefore critical for ensuring the quality and purity of downstream products.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** and a selection of structurally related quinazolinone compounds for comparative analysis.

Table 1: ¹H NMR Data Comparison (500 MHz, DMSO-d₆)

Compound	δ 8.18 (d, J = 7.4 Hz, 2H)	δ 8.08 (d, J = 2.2 Hz, 1H)	δ 7.86 (dd, J = 8.7, 2.3 Hz, 1H)	δ 7.76 (d, J = 8.7 Hz, 1H)	δ 12.74 (s, 1H)	Other Signals
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	-	8.15 (s)	7.50 (dd, J=8.5, 2.5 Hz)	8.10 (d, J=8.5 Hz)	12.10 (br s)	4.15 (t, J=6.5 Hz, 2H, OCH_2), 3.60 (t, J=6.5 Hz, 2H, CH_2), 4.60 (t, J=5.5 Hz, 1H, OH)
2-Phenylquinazolin-4(3H)-one[2]	8.18 (d, J = 7.4 Hz, 2H)	8.08 (d, J = 2.2 Hz, 1H)	7.86 (dd, J = 8.7, 2.3 Hz, 1H)	7.76 (d, J = 8.7 Hz, 1H)	12.74 (s, 1H)	7.59 (dt, J = 25.5, 7.1 Hz, 3H)
7-Methyl-2-phenylquinazolin-4(3H)-one	-	8.25-8.26 (m, 2H)	7.33 (dd, J=0.92, 7.02 Hz)	8.22 (d, J=7.93 Hz)	11.06 (br s)	7.58-7.60 (m, 3H), 7.65 (br m, 1H), 2.55 (s, 3H)
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	8.22 (d, J=8.54 Hz, 2H)	-	7.79-7.83 (m, 2H)	8.34 (d, J=7.93 Hz)	11.24 (br s)	7.48-7.53 (m, 1H), 7.10 (d, J=8.55 Hz, 2H), 3.94 (s, 3H)

Table 2: ^{13}C NMR Data Comparison (126 MHz, DMSO-d₆)

Compound	C4 ($\delta \approx$ 161-163)	C8a ($\delta \approx$ 148-149)	C7 ($\delta \approx$ 153-163)	C5 ($\delta \approx$ 125-128)	C6 ($\delta \approx$ 115-128)	C8 ($\delta \approx$ 115-128)	Other Signals
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	161.5	148.5	154.0	127.0	116.0	118.5	145.0 (C2), (C4a), 67.0 (OCH ₂), 59.0 (CH ₂ OH), 32.0 (CH ₂)
2-Phenylquinazolin-4(3H)-one[2]	161.76	147.93	153.25	125.33	128.30	129.10	135.15, 132.89, 132.06, 131.21, 130.20
7-Methyl-2-phenylquinazolin-4(3H)-one	162.1	148.9	145.1	127.1	128.0	118.6	152.3, 132.8, 131.3, 128.6, 127.7, 125.7, 21.4
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	162.5	149.7	-	126.4	127.8	120.6	163.7, 151.3, 134.8, 129.0, 126.5, 125.0, 114.4, 55.5

Table 3: Mass Spectrometry Data Comparison

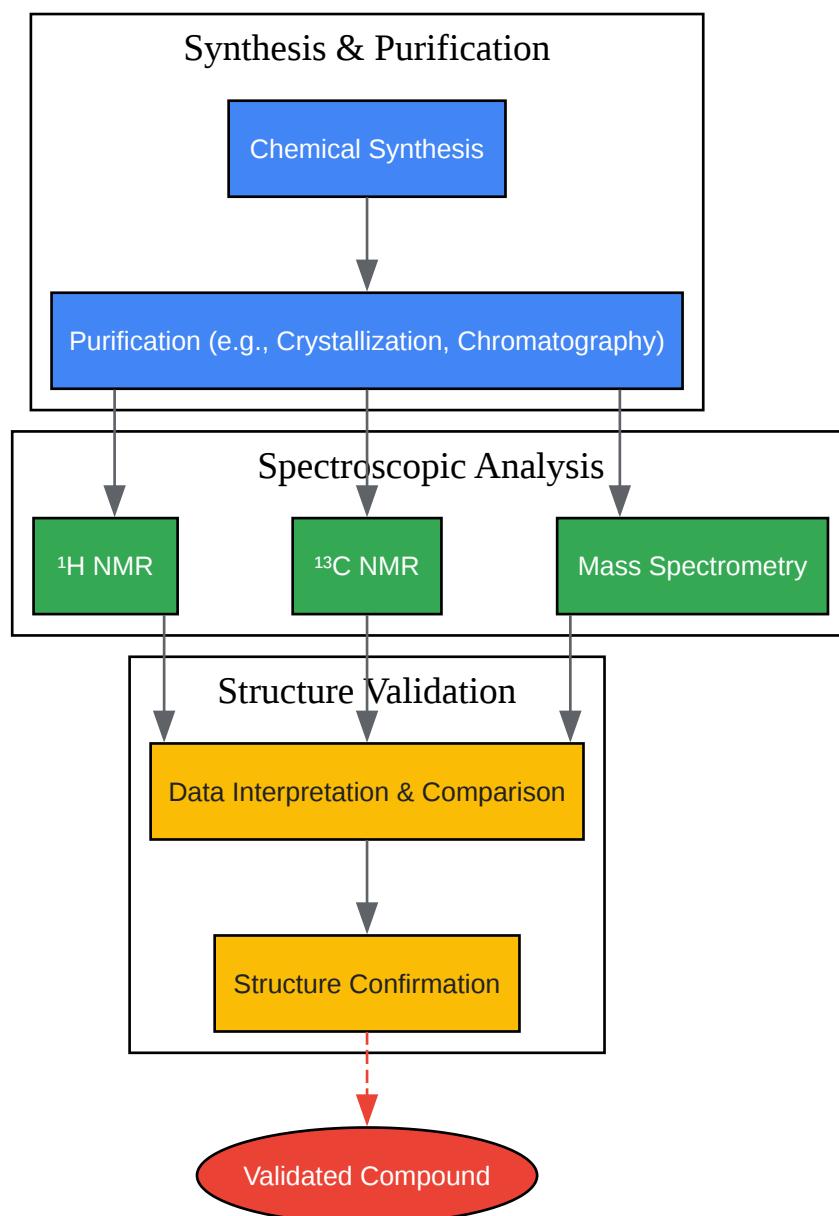
Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
7-(3-Hydroxypropoxy)quinazolin-4(3H)-one	C ₁₁ H ₁₂ N ₂ O ₃	220.22	221 [M+H] ⁺ , 163, 146, 118
2-Phenylquinazolin-4(3H)-one	C ₁₄ H ₁₀ N ₂ O	222.24	223 [M+H] ⁺ , 195, 166, 119
7-Methyl-2-phenylquinazolin-4(3H)-one	C ₁₅ H ₁₂ N ₂ O	236.27	237 [M+H] ⁺ , 221, 193, 118
2-(4-Methoxyphenyl)quinazolin-4(3H)-one	C ₁₅ H ₁₂ N ₂ O ₂	252.27	253 [M+H] ⁺ , 237, 210, 135

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

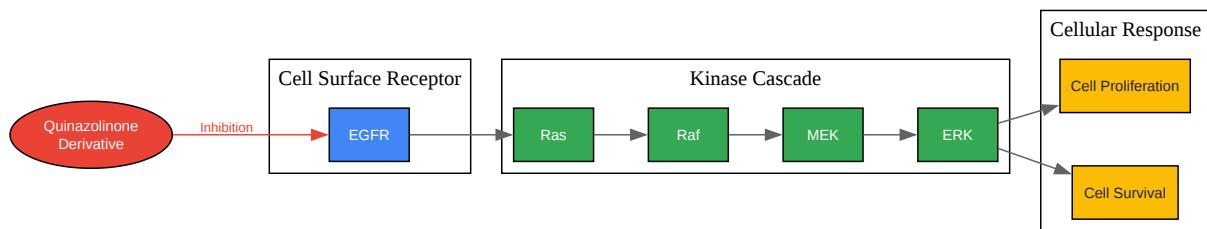
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.


- ^{13}C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO-d₆ peak at 39.52 ppm.

2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for quinazolinone derivatives to observe the $[\text{M}+\text{H}]^+$ ion.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic data validation and a potential signaling pathway involving quinazolinone derivatives.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5
[m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Validation of 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143812#spectroscopic-data-for-7-3-hydroxypropoxy-quinazolin-4-3h-one-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com